2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline
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Overview
Description
2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline is a quinoline derivative with the molecular formula C14H15Cl2N Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline typically involves the reaction of 2-chloro-5,7-dimethylquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 2-amino-3-(3-chloropropyl)-5,7-dimethylquinoline.
Oxidation Reactions: Formation of this compound N-oxide.
Reduction Reactions: Formation of 2-chloro-3-(3-chloropropyl)-5,7-dimethyl-1,2-dihydroquinoline.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(3-chloropropyl)-7-methylquinoline
- 2-Chloro-3-(3-chloropropyl)quinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline is unique due to the presence of both chlorine and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
948294-58-4 |
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Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-5,7-dimethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-9-6-10(2)12-8-11(4-3-5-15)14(16)17-13(12)7-9/h6-8H,3-5H2,1-2H3 |
InChI Key |
JNSSDWOTROHFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCCCl)C |
Origin of Product |
United States |
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